(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid
Description
(2R)-2-{[(tert-Butoxy)carbonyl]amino}-3,3-difluoropropanoic acid is a chiral α-amino acid derivative characterized by:
- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, enhancing stability during synthetic processes .
- 3,3-Difluoro substitution on the propanoic acid backbone, which introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.
- R-configuration at the second carbon, critical for stereoselective applications in drug development and asymmetric synthesis.
This compound is structurally tailored for use in peptidomimetics, prodrugs, and as a building block in medicinal chemistry due to its fluorine-driven lipophilicity and metabolic resistance .
Properties
Molecular Formula |
C8H13F2NO4 |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
(2R)-3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H13F2NO4/c1-8(2,3)15-7(14)11-4(5(9)10)6(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)/t4-/m0/s1 |
InChI Key |
RBBANSRZYXHAHO-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- Starting Materials: Commonly, protected serine or analogous amino acids are used as starting points.
- Key Steps:
- Introduction of fluorine atoms at the 3-position via electrophilic or nucleophilic fluorination reagents.
- Protection of the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions.
- Hydrolysis or esterification steps to obtain the free acid form.
Detailed Preparation Route (Based on Patent WO2012117417A1 and Related Literature)
Although the patent WO2012117417A1 primarily describes the synthesis of (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, the methodologies provide insight into Boc-protected amino acid synthesis relevant to our compound.
- Step 1: Protection of Amino Group
- Use of di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane to protect the amino group of the amino acid precursor.
- Reaction conditions: Stirring at 0-35°C for 15-60 minutes.
- Step 2: Fluorination at 3-Position
- Introduction of difluoromethylene group typically requires specialized fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under controlled conditions to replace hydroxyl groups or halides.
- Reaction temperature is maintained between 0-35°C to preserve stereochemistry.
- Step 3: Esterification and Hydrolysis
- Conversion of carboxylic acid to esters (e.g., ethyl or methyl esters) to facilitate purification and manipulation.
- Hydrolysis under mild basic conditions (LiOH, NaOH, KOH) to regenerate the free acid.
- Step 4: Purification
- Use of organic solvents (alcohols C1-C4 or ketones C3-C8) for extraction and crystallization.
- Chromatographic purification on silica gel using dichloromethane-methanol gradients.
Alternative Coupling Method (Amide Formation)
From ambeed.com data on related Boc-protected amino acids, an alternative preparation involves coupling carboxylic acids with amines using carbodiimide chemistry:
| Reagents | Conditions | Outcome |
|---|---|---|
| 1-Hydroxybenzotriazole hydrate (HOBt), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) | In N,N-dimethylformamide at 20°C, inert atmosphere, 16 hours | Formation of amide intermediate with high purity |
This method can be adapted for the synthesis of Boc-protected fluorinated amino acid derivatives by coupling the fluorinated acid with suitable amines under mild conditions, preserving stereochemistry and functional groups.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Amino Group Protection | Di-tert-butyl dicarbonate, dichloromethane | 0-35 | 15-60 min | Boc protection of amino group |
| Fluorination | DAST, Deoxo-Fluor or equivalents | 0-35 | Variable | Introduction of difluoromethylene group |
| Esterification | Ethanol, acid catalyst | 45-55 | 7-8 hours | Formation of ester intermediate |
| Hydrolysis | LiOH, NaOH, KOH aqueous base | 0-35 (room temp preferred) | Variable | Conversion to free acid |
| Purification | Silica gel chromatography | Ambient | Variable | Dichloromethane-methanol gradient |
Research Findings and Notes
- The stereochemistry at the 2-position (R configuration) is crucial and is maintained by conducting reactions at low temperatures and using mild reagents.
- Fluorination steps require careful control to avoid racemization or over-fluorination.
- Boc protection is a standard method to protect the amino group during fluorination and other transformations.
- Purification by chromatography ensures high purity, necessary for pharmaceutical applications.
- Alternative synthetic routes may involve enzymatic resolution or asymmetric synthesis to obtain enantiomerically pure products.
- Literature and patent searches reveal no single-step synthesis; the compound is typically prepared via multi-step sequences involving protection, fluorination, and deprotection.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions using reagents like sodium azide (NaN3) or thiols (RSH).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaN3, RSH, NaOH
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Azides, thiols
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in the development of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine atoms can enhance binding affinity and selectivity towards target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Propanoic Acid Derivatives
Table 1: Key Structural and Physical Properties
Key Observations :
- Aryl-fluorinated derivatives (e.g., ) exhibit distinct electronic effects due to aromatic ring conjugation.
- Molecular Weight : The trifluorophenyl analog (319.28 g/mol) has a significantly higher molecular weight than the target compound (249.21 g/mol), impacting solubility and pharmacokinetics .
- Stereochemistry : The R-configuration is conserved in all listed compounds, ensuring compatibility with biological systems that favor specific enantiomers .
Substituent-Driven Functional Differences
Aliphatic vs. Aromatic Fluorination
- Aromatic Fluorination (e.g., ): Fluorine atoms on phenyl rings alter π-π stacking interactions and electron density, improving binding affinity to hydrophobic enzyme pockets.
Boc-Protected Amino Acid Analogs
- Phenyl-Substituted Analog (): (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (C₁₄H₁₉NO₄, MW 265.31) replaces fluorine with a phenyl group, drastically increasing hydrophobicity (clogP ~3.5 vs. ~1.2 for the target compound) .
- Cyclobutyl-Substituted Analog (): (R)-3-((tertButoxycarbonyl)amino)-2-methylpropanoic acid (C₉H₁₇NO₄, MW 203.24) lacks fluorine but introduces a cyclobutyl group, favoring conformational rigidity .
Biological Activity
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid, often referred to as a Boc-protected amino acid derivative, has garnered attention in the field of medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This compound is characterized by its fluorinated propanoic acid structure, which may influence its interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C8H14F2N1O4
- Molecular Weight : 207.2 g/mol
- CAS Number : 76399-81-0
The presence of fluorine atoms in the structure is known to enhance the lipophilicity and metabolic stability of compounds, which can be advantageous in drug design.
The biological activity of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid is primarily attributed to its role as an amino acid analog. Amino acids are fundamental building blocks in biological systems, and their derivatives can modulate various biochemical pathways.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Study on Enzyme Interaction : A study investigated the interaction of Boc-protected amino acids with transaminases. Results indicated that the bulky Boc group could hinder substrate access, leading to decreased enzymatic activity.
- Antimicrobial Activity Evaluation : A series of fluorinated amino acids were tested against bacterial strains, revealing that modifications at the alpha position significantly enhanced their antimicrobial properties compared to non-fluorinated counterparts.
- Neuroprotective Mechanisms : In vitro studies demonstrated that similar amino acid derivatives could protect neuronal cells from glutamate-induced excitotoxicity, suggesting a mechanism that warrants further investigation for (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid.
Q & A
Q. What are the optimal synthetic routes for (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by fluorination. A common strategy includes:
Amino Protection : Reacting the parent amino acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .
Fluorination : Introducing difluoro groups via electrophilic or nucleophilic fluorination agents (e.g., Selectfluor® or DAST) in polar aprotic solvents like DMF at controlled temperatures (0–25°C) .
Q. How can the stereochemical integrity of the (2R)-configuration be verified during synthesis?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with authentic standards . Circular dichroism (CD) spectroscopy at 210–230 nm can confirm the R-configuration via Cotton effect patterns .
Advanced Research Questions
Q. How do computational methods aid in predicting the reactivity of the difluoropropanoic acid moiety in peptide coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the carboxylic acid group. Key steps:
Geometry Optimization : Minimize energy for the compound and coupling partners (e.g., HOBt, EDCI).
Transition State Analysis : Identify activation barriers for amide bond formation, focusing on steric hindrance from the difluoro group .
- Example : Calculations show that 3,3-difluoro substitution reduces nucleophilicity by 15–20% compared to non-fluorinated analogs, requiring longer reaction times (12–24 hrs) for peptide coupling .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria in solution). Strategies include:
- Variable-Temperature NMR : Conduct ¹H NMR at −40°C to slow conformational changes and resolve split signals .
- X-ray Crystallography : Compare solid-state structures with solution NMR data to identify flexible regions (e.g., Boc group rotation) .
- Dynamic NMR Simulations : Use software like MestReNova to model exchange processes and calculate energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
